5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-12-19-18-23(20-12)17(24)16(26-18)15(22-9-7-21(2)8-10-22)13-5-4-6-14(11-13)25-3/h4-6,11,15,24H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBOYXVCVMWXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-triazole core with a methoxyphenyl and piperazine substituent. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, primarily in the following areas:
-
Anticancer Activity :
- Cytotoxicity : Studies have demonstrated that the compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against colon cancer cells (HCT116 and HT29) and exhibited IC50 values below 4 µM, indicating potent anticancer properties .
- Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by the activation of caspase-3 and mitochondrial membrane depolarization. This suggests a mechanism involving the intrinsic apoptotic pathway .
- Neuroprotective Effects :
- Antimicrobial Properties :
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 | < 4 | High |
| HT29 | < 4 | High |
| CEM Lymphoma | < 5 | Moderate |
| HL60 Leukemia | < 6 | Moderate |
The above table summarizes the cytotoxic effects of the compound on various cancer cell lines. The selectivity index indicates its potential to target cancer cells while sparing normal cells.
Mechanistic Insights
In vitro studies have shown that the compound promotes reactive oxygen species (ROS) generation in cancer cells, leading to oxidative stress and subsequent cell death. Additionally, it has been observed to disrupt cell cycle progression, particularly inducing G2/M phase arrest in sensitive cell lines .
Pharmacokinetics and Toxicology
An ADME (Absorption, Distribution, Metabolism, Excretion) evaluation has indicated favorable pharmacokinetic properties for this compound. It shows good solubility and permeability profiles, which are crucial for oral bioavailability . Toxicological assessments reveal a relatively low toxicity profile in non-malignant cell lines compared to its potent effects on cancer cells.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit promising anticancer properties. The structural features of these compounds allow them to interact with multiple biological targets involved in cancer progression. For instance, studies have shown that modifications to the thiazole and triazole rings can enhance their activity against specific cancer cell lines by inhibiting key enzymes involved in tumor growth and metastasis .
Antimicrobial Properties
Compounds containing the triazole moiety have been documented for their antimicrobial activities. The presence of the 4-methylpiperazine group enhances the ability of these compounds to penetrate microbial membranes, thereby increasing their efficacy against various bacterial strains. In vitro studies have demonstrated that certain derivatives possess moderate to significant antibacterial activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of functional groups capable of modulating inflammatory pathways. Preliminary docking studies indicate that it may effectively inhibit enzymes such as lipoxygenase and cyclooxygenase, which are critical in the inflammatory response .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations:
- Starting Materials : The synthesis often begins with readily available precursors such as 3-methoxyphenyl derivatives and piperazine-based compounds.
- Reagents and Conditions : Common reagents include bases like sodium hydroxide or potassium carbonate and solvents such as methanol or dichloromethane. Reaction conditions are optimized for temperature and time to maximize yield and purity.
- Characterization Techniques : Post-synthesis, compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity .
Case Studies
Several case studies illustrate the compound's applications:
Case Study 1: Anticancer Screening
A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer activity against different cancer cell lines. The results indicated that modifications at the 4-position of the piperazine ring significantly enhanced cytotoxicity compared to unmodified analogs .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence:
| Compound Name / ID | Key Substituents | Molecular Weight* | Pharmacological Activity | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|---|
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo-triazol-6-ol | 4-Ethoxy-3-methoxyphenyl, 3-chlorophenyl-piperazine | ~584.1 | N/A (structural analog) | Higher lipophilicity due to Cl and ethoxy groups; likely reduced solubility. | |
| 5-(4-Benzyloxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-6-one | 4-Benzyloxybenzylidene, 3,4,5-trimethoxyphenyl | ~547.6 | Selective inhibition of HCT116 cells (IC₅₀ ~12 µM); low toxicity to normal L-02 cells. | Lacks piperazine ; relies on benzylidene for activity. Less basic, reduced cellular uptake. | |
| 5-((1-Methyl-pyrrolyl)methyl)-4-naphthyl-1,2,4-triazoline-3-thione | Naphthyl, 1-methylpyrrole | ~335.4 | Anticancer activity (specific targets not detailed). | Different core (triazoline-thione) ; smaller size but lower solubility. | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazole | Pyrazole, triazolo-thiadiazole core | ~400–450 | Docking studies suggest interaction with 14α-demethylase (antifungal target). | Thiadiazole instead of thiazole ; altered electronic profile and target specificity. |
*Molecular weights estimated from structural formulas.
Key Findings:
Piperazine Derivatives (e.g., ):
- The target compound’s 4-methylpiperazine group likely improves solubility and bioavailability compared to ’s 3-chlorophenyl-piperazine analog, which has higher molecular weight and lipophilicity .
- Piperazine-containing analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.
Benzylidene Derivatives (e.g., ):
- Compounds with benzylidene substituents () show selective anticancer activity but lack the piperazine moiety, limiting their interaction with amine-binding receptors .
Core Heterocycle Modifications :
- Replacing thiazole with thiadiazole () or triazoline-thione () alters electronic properties and biological targets. Thiazolo-triazoles generally exhibit broader anticancer activity .
Substituent Effects: Methoxy groups (common in ) enhance solubility and hydrogen bonding. The target compound’s 3-methoxyphenyl group balances lipophilicity and polarity. Halogenated analogs (e.g., 4-fluorophenyl in ) show increased cytotoxicity but higher toxicity to normal cells .
Q & A
Q. What are the recommended synthetic strategies for 5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole-triazole fused core via cyclization of thiourea derivatives with hydrazine .
- Step 2 : Introduction of the 3-methoxyphenyl and 4-methylpiperazine moieties through nucleophilic substitution or Mannich-type reactions, requiring anhydrous conditions and catalysts like triethylamine .
- Step 3 : Final purification via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization in ethanol .
Q. Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C for cyclization |
| Solvent | DMF or chloroform for substitution reactions |
| Reaction Time | 6–12 hours for ring closure |
Q. How should researchers characterize the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine carbons at δ 45–55 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~470–480 Da) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in ethanol .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .
- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Substituent Variation : Replace the 3-methoxyphenyl group with fluorophenyl or thiophene derivatives to assess electronic effects on receptor binding .
- Piperazine Modifications : Test N-alkylation (e.g., ethyl, benzyl) to modulate lipophilicity and blood-brain barrier penetration .
- Triazole-Thiazole Core : Introduce methyl or ethyl groups at position 2 to evaluate steric effects on enzyme inhibition .
Q. Example SAR Table :
| Modification | Biological Activity (IC) | Key Finding |
|---|---|---|
| 3-Methoxyphenyl | 12 nM (EGFR) | Optimal electron-donating group |
| 4-Methylpiperazine | 85% serotonin receptor binding | Enhanced affinity vs. unsubstituted piperazine |
Q. How should researchers resolve contradictory data in biological activity assays?
- Case Example : If cytotoxicity varies between cell lines (e.g., IC = 5 µM in HeLa vs. 25 µM in MCF-7):
- Hypothesis 1 : Differential expression of target enzymes/receptors. Validate via qPCR or Western blot .
- Hypothesis 2 : Solubility limitations. Measure logP and use co-solvents (e.g., DMSO ≤0.1%) .
- Control Experiments : Include reference compounds (e.g., doxorubicin) and assess mitochondrial toxicity via ATP assays .
Q. What computational methods are recommended for elucidating its mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with 14-α-demethylase (PDB: 3LD6) or serotonin receptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors near the triazole ring) using Schrödinger .
Methodological Considerations
- Synthesis Reproducibility : Document batch-to-batch variations in yield (e.g., 60–75%) and purity (HPLC ≥95%) .
- Data Validation : Use triplicate experiments with statistical analysis (p < 0.05 via ANOVA) for biological assays .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
